molecular formula C20H16INOS B5107692 2-(benzylthio)-N-(4-iodophenyl)benzamide

2-(benzylthio)-N-(4-iodophenyl)benzamide

Cat. No. B5107692
M. Wt: 445.3 g/mol
InChI Key: ZVEDUDJQZAAGGF-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(4-iodophenyl)benzamide, also known as BITPB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of benzamides and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-(benzylthio)-N-(4-iodophenyl)benzamide is not fully understood. However, it has been proposed to act through the inhibition of various signaling pathways such as the PI3K/AKT/mTOR pathway, NF-κB pathway, and MAPK pathway. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
2-(benzylthio)-N-(4-iodophenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce the production of various inflammatory mediators such as TNF-α, IL-1β, and IL-6. In addition, it has been found to protect against oxidative stress-induced neuronal damage by reducing the production of reactive oxygen species and enhancing the activity of various antioxidant enzymes.

Advantages and Limitations for Lab Experiments

2-(benzylthio)-N-(4-iodophenyl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and its biological activities can be easily evaluated using various in vitro and in vivo assays. However, its limitations include its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-(benzylthio)-N-(4-iodophenyl)benzamide. One of the potential areas of research is the development of 2-(benzylthio)-N-(4-iodophenyl)benzamide-based drug formulations for the treatment of cancer, inflammation, and neurodegenerative disorders. Another area of research is the elucidation of its exact mechanism of action and the identification of its molecular targets. Furthermore, the evaluation of its safety and efficacy in preclinical and clinical studies is necessary for its translation into clinical practice.
Conclusion
In conclusion, 2-(benzylthio)-N-(4-iodophenyl)benzamide is a promising therapeutic agent that has been extensively studied for its potential in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is necessary to fully understand its therapeutic potential and translate it into clinical practice.

Synthesis Methods

2-(benzylthio)-N-(4-iodophenyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-iodoaniline with benzyl mercaptan, followed by the reaction with 2-chlorobenzoyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

2-(benzylthio)-N-(4-iodophenyl)benzamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported its anti-proliferative activity against cancer cells, anti-inflammatory activity against various inflammatory mediators, and neuroprotective activity against oxidative stress-induced neuronal damage.

properties

IUPAC Name

2-benzylsulfanyl-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16INOS/c21-16-10-12-17(13-11-16)22-20(23)18-8-4-5-9-19(18)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEDUDJQZAAGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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